molecular formula C5H9NO B108083 Tert-butyl isocyanate CAS No. 1609-86-5

Tert-butyl isocyanate

Cat. No. B108083
CAS RN: 1609-86-5
M. Wt: 99.13 g/mol
InChI Key: MGOLNIXAPIAKFM-UHFFFAOYSA-N
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Description

Tert-butyl isocyanate is a chemical compound that has been the subject of various studies due to its reactivity and utility in organic synthesis. It is known for participating in reactions that lead to the formation of a variety of heterocyclic compounds and other derivatives with potential applications in different fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of tert-butyl isocyanate derivatives has been explored through multicomponent reactions, where it serves as a key reagent. For instance, tert-butyl nitrite has been used as an N1 synthon in a three-component reaction involving quinolines, isoquinolines, and styrenes, leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations . Additionally, tert-butyl isocyanide has been revisited as a convertible reagent in the Groebke–Blackburn reaction, allowing for the effective removal of the tert-butyl group from the resulting imidazoazines and azoles .

Molecular Structure Analysis

The geometric structure of tert-butyl isocyanate has been determined by gas electron diffraction, revealing a non-rigid molecule with a large-amplitude torsional motion of the tert-butyl group around the N=C bond. The equilibrium structure shows a staggered orientation of the tert-butyl group with respect to the N=C=O group, and the nitrogen bond angle is similar to that in methyl and ethyl isocyanate, unaffected by steric interactions .

Chemical Reactions Analysis

Tert-butyl isocyanate undergoes various chemical reactions, forming diverse products. It reacts with dialkyl acetylenedicarboxylates and aromatic carboxylic acids to produce dialkyl (E)-2-{[benzoyl(tert-butyl)amino]carbonyl}-2-butenedioate derivatives . In another study, tert-butyl isocyanide and 1,1,1-trifluoro-4-aryl-butane-2,4-diones form fluorinated aminoketenimines, which further react to yield trifluoromethylated furan derivatives . Cycloaddition reactions with tert-butylcyanoketene have also been reported, demonstrating an unusual mode of addition involving the carbonyl bond of the ketene .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl isocyanate derivatives are influenced by the reactions they undergo. For example, the reaction with tert-butyl isocyanate and trimethylsilyl azide with imidoamido compounds of chromium, molybdenum, and tungsten leads to the formation of complexes with unique bonding and structural characteristics . The adsorption of tert-butyl isocyanate at the Ge(100) - 2 × 1 surface has been studied, indicating multiple surface products and providing insights into the molecule's surface chemistry . Furthermore, tert-butyl isocyanide's reactivity with acceptor-substituted nitrile imines results in derivatives of tetrahydro-1,2,5,6-tetrazocines, which have been structurally characterized . Lastly, tert-butyl isocyanide's reaction with benzylidene Meldrum's acids in the presence of ethane-1,2-diol or catechol produces functionalized N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides or bis-(2-hydroxyphenyl) 2-[2-(tert-butylamino)-1-aryl-2-oxoethyl]-malonates10.

Scientific Research Applications

1. Organic Synthesis

Tert-butyl isocyanate plays a significant role in organic synthesis, particularly in the formation of tert-butyl carbamates through the Curtius rearrangement process. This reaction involves the transformation of a carboxylic acid into an acyl azide, followed by rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate to yield tert-butyl carbamate. This process is noted for its high yields and low temperature requirements, making it compatible with a range of substrates, including malonate derivatives, to access protected amino acids (Lebel & Leogane, 2005).

2. Chemical Structure and Reactivity

The geometric structure of tert-butyl isocyanate has been studied through gas electron diffraction, revealing a non-rigid model with significant torsional motion. This research provides insights into the molecular dynamics and interactions of tert-butyl isocyanate, which is crucial for understanding its chemical reactivity and potential applications (Knölker, Braxmeier, & Oberhammer, 1997).

3. Multi-Component Chemical Reactions

Tert-butyl isocyanate is utilized in Groebke–Blackburn multi-component reactions, serving as a convertible reagent. This application demonstrates its versatility in chemical synthesis, particularly in the effective removal of the tert-butyl group from imidazo[1,2-a]azines and -azoles, facilitating large-scale production without the need for chromatographic purification (Krasavin et al., 2008).

4. Surface Chemistry Studies

The adsorption behavior of tert-butyl isocyanate on surfaces such as Ge(100) has been investigated using spectroscopy and modeling techniques. This research is vital for understanding the interaction of tert-butyl isocyanate with various materials and surfaces, which has implications in material science and nanotechnology (Loscutoff, Wong, & Bent, 2010).

5. Small Molecule Fixation

Tert-butyl isocyanate is used in the fixation of small molecules like carbon dioxide, demonstrating its potential in environmental chemistry and catalysis. This application involves the creation of adducts as zwitterionic, bicyclic boraheterocycles, highlighting its role in innovative chemical synthesis and environmental applications (Theuergarten et al., 2012).

Safety And Hazards

Tert-butyl isocyanate is toxic . It is highly flammable and can cause severe skin burns and eye damage . It may cause respiratory irritation and an allergic skin reaction . It is fatal if inhaled .

Future Directions

Tert-butyl isocyanate can be used in the preparation of isocyanate-treated graphite oxides, which can be exfoliated in polar aprotic solvents to obtain graphene oxide nanoplatelets . It can also be used to modify metal-organic frameworks, postsynthetically, to obtain microporous urea-functionalized frameworks .

properties

IUPAC Name

2-isocyanato-2-methylpropane
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InChI

InChI=1S/C5H9NO/c1-5(2,3)6-4-7/h1-3H3
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InChI Key

MGOLNIXAPIAKFM-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)N=C=O
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Molecular Formula

C5H9NO
Record name TERT-BUTYL ISOCYANATE
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DSSTOX Substance ID

DTXSID6061818
Record name tert-Butyl isocyanate
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Molecular Weight

99.13 g/mol
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Physical Description

Tert-butyl isocyanate appears as a clear colorless liquid with a pungent odor. Very toxic by ingestion, may also be toxic by skin absorption and inhalation. Vapors heavier than air. Less dense than water and insoluble in water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion., Colorless liquid with a pungent odor; [CAMEO]
Record name TERT-BUTYL ISOCYANATE
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Product Name

Tert-butyl isocyanate

CAS RN

1609-86-5
Record name TERT-BUTYL ISOCYANATE
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Record name Propane, 2-isocyanato-2-methyl-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl isocyanate
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Tert-butyl isocyanate
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Tert-butyl isocyanate
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Tert-butyl isocyanate
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Tert-butyl isocyanate
Reactant of Route 6
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Tert-butyl isocyanate

Citations

For This Compound
882
Citations
F Bertini, F Hoffmann, C Appelt, W Uhl… - …, 2013 - ACS Publications
… The methylene-bridged phosphinoalane tBu 2 PCH 2 AlMe 2 exists as a stable, dimeric Lewis adduct, which reacts with carbon dioxide and tert-butyl isocyanate at room temperature, …
Number of citations: 76 pubs.acs.org
JU Grabow, N Heineking, W Stahl - Journal of Molecular Spectroscopy, 1992 - Elsevier
… This also holds for tert-butyl isocyanate, where internal … &species microwave transitions of tert-butyl isocyanate. The lines … l-2% mixture of tert-butyl isocyanate in argon, at a stagnation …
Number of citations: 13 www.sciencedirect.com
Y Nakanishi, Y Ishida, H Kawaguchi - Angewandte Chemie, 2017 - Wiley Online Library
… Dinitrogen complex 2 reacted with carbon dioxide, tert-butyl isocyanate, and phenylallene, … the reaction with two equivalents of tert-butyl isocyanate proceeded by insertion into the Ti−N …
Number of citations: 53 onlinelibrary.wiley.com
LW Wattenberg - Cancer Research, 1981 - AACR
The effects of sodium cyanate, tert-butyl isocyanate, and benzyl isothiocyanate on carcinogen-induced neoplasia were studied in experiments in which the test compound was fed …
Number of citations: 220 aacrjournals.org
HJ Knölker, T Braxmeier, H Oberhammer - Journal of molecular structure, 1997 - Elsevier
… Tert-butyl isocyanate was synthesized via a new method by 4-(dimethylamino) pyridine-cata… Subsequent distillation under an argon atmosphere ( 1.1 bar) provided tert-butyl isocyanate (…
Number of citations: 4 www.sciencedirect.com
PW Loscutoff, KT Wong, SF Bent - Surface science, 2010 - Elsevier
… The adsorption of tert-butyl isothiocyanate and tert-butyl isocyanate at the Ge(100) − 2 × 1 surface … Studies of tert-butyl isocyanate indicate that the molecule dissociatively adsorbs at the …
Number of citations: 13 www.sciencedirect.com
WH Leung, G Wilkinson, B Hussain-Bates… - Journal of the …, 1991 - pubs.rsc.org
… [OSO,CI,]~- with excess of tert-butyl isocyanate in acetonitrile forms the salts of the anions [MN{… we believe to be a unique reaction of tert-butyl isocyanate. The corresponding osmium …
Number of citations: 33 pubs.rsc.org
HW Lam, G Wilkinson, B Hussain-Bates… - Journal of the …, 1993 - pubs.rsc.org
tert-Butyl isocyanate and Cr(NBut)2(NHBut)2 react to form a complex containing the dianion of N,N′,N″-tri-tert-butylbiuret Cr(NBut)2{[ButNC(O)]2NBut}. The crystal structure of its …
Number of citations: 31 pubs.rsc.org
RA Nyquist, DA Luoma, CL Putzig - Applied spectroscopy, 1992 - opg.optica.org
… NCO for n-butyl, isopropyl, and tert-butyl isocyanate and the most intense IR band for v~.NCO in FR (uncorrected for FR) for methyl, ethyl, and propyl isocyanate vs. the mole % CHC13/ …
Number of citations: 10 opg.optica.org
A Obuchi, C Wögerbauer, R Köppel, A Baiker - Applied Catalysis B …, 1998 - Elsevier
… Tert-butyl isocyanate (t-NCO) and t-butyl cyanide (t-CN) were purchased from Fluka. 5% NO (99.0%) in nitrogen, O 2 (99.999%) and N 2 (99.995%) were purchased as pressurized …
Number of citations: 60 www.sciencedirect.com

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